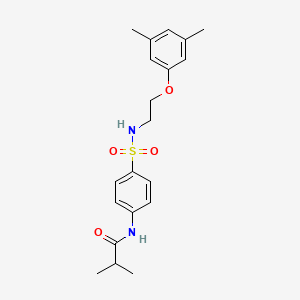

N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

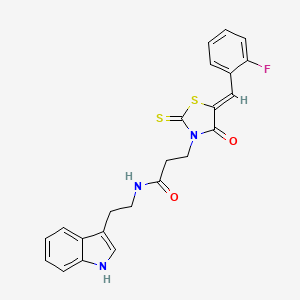

This compound contains a sulfamoyl group attached to a phenyl ring, which is further connected to an isobutyramide group. It also has a 3,5-dimethylphenoxy group attached via an ethyl linker. These functional groups suggest that this compound could have interesting biological activities, as sulfonamides are known for their use in antibiotics and other drugs .

科学的研究の応用

Medicinal Chemistry and Drug Development

The unique structural features of N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide position it as a valuable building block in organic synthesis. As an amide derivative, it serves as a versatile intermediate for creating pharmaceuticals, agrochemicals, and specialty chemicals. Researchers can explore its potential in designing new drugs and chemical entities. Additionally, its involvement in the synthesis of hybrid materials and polymers extends its applications, bridging medicinal chemistry and material science .

Nitro Group Chemistry

The nitro group within this compound plays a significant role in pharmaceutical chemistry. Nitro groups contribute to the design and development of various drugs with therapeutic benefits. Their unique chemical properties and diverse biological activities make them essential pharmacophores. Researchers can investigate the impact of the nitro group on the compound’s physiological effects .

Mechanochemistry and Hybrid Molecule Synthesis

N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide was synthesized through eco-friendly mechanosynthesis. By reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride, researchers obtained a bio-functional hybrid compound. Detailed characterization involved techniques such as 1H-NMR, 13C-NMR, UV, and mass spectral analysis. This approach highlights the compound’s potential in mechanochemistry and hybrid material creation .

Antiviral Activity

While not directly studied for antiviral properties, related indole derivatives have been investigated. Researchers prepared 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole and tested them in vitro against RNA and DNA viruses. Although not identical, exploring antiviral activity in N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide could be worthwhile .

Diels–Alder Reactions

Consider using N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide as a precursor in Diels–Alder reactions. These reactions are valuable for constructing complex molecular frameworks. By incorporating this compound, researchers can explore novel synthetic pathways and potentially create bioactive compounds .

Material Science and Polymer Synthesis

Given its hybrid nature, this compound may find applications in material science. Researchers can investigate its role in creating novel polymers or hybrid materials with tailored properties. The combination of organic and inorganic features makes it intriguing for material design .

作用機序

Target of Action

Similar compounds have been known to target enzymes or receptors involved in inflammatory responses .

Mode of Action

It’s known that similar compounds can inhibit certain biochemical reactions, leading to a decrease in inflammation .

Biochemical Pathways

For instance, it could potentially inhibit the production of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10 .

Result of Action

Based on similar compounds, it’s plausible that it may exert anti-inflammatory effects by modulating the expression of certain inflammatory and anti-inflammatory markers .

特性

IUPAC Name |

N-[4-[2-(3,5-dimethylphenoxy)ethylsulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-14(2)20(23)22-17-5-7-19(8-6-17)27(24,25)21-9-10-26-18-12-15(3)11-16(4)13-18/h5-8,11-14,21H,9-10H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIYVIONZSPEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)

![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)

![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)

![3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B2527667.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)

![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)

![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)